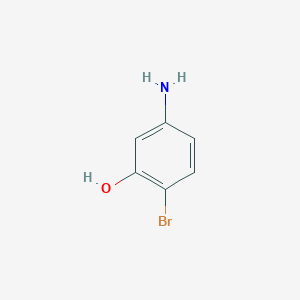

5-Amino-2-bromophenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWKTHGCIITRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435981 | |

| Record name | 5-amino-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55120-56-4 | |

| Record name | 5-amino-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-bromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-bromophenol (CAS Number: 55120-56-4), a key chemical intermediate with significant potential in research and drug development. This document details its chemical and physical properties, safety and handling information, and provides insights into its synthesis. Furthermore, it explores the broader context of bromophenol's biological activities, offering a foundation for its potential applications in medicinal chemistry and signaling pathway research.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing amino, bromo, and hydroxyl functional groups. These features make it a versatile building block in organic synthesis. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55120-56-4 | [1][2] |

| Molecular Formula | C₆H₆BrNO | [2][3] |

| Molecular Weight | 188.02 g/mol | [3] |

| Appearance | Off-white to light brown crystalline powder | [3] |

| Melting Point | 102-106 °C | [2] |

| Boiling Point | 315.6±27.0 °C (Predicted) | [2] |

| Density | 1.832±0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.79±0.10 (Predicted) | [3] |

| Solubility | Sparingly soluble in water | [3] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as harmful if swallowed and may cause skin and eye irritation. Table 2 summarizes the key safety information.

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/ eye protection/ face protection. |

| H335: May cause respiratory irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols: Synthesis

A plausible synthetic route to this compound would start from 2-bromo-5-nitrophenol. The nitro group can be reduced to an amine using standard reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.

Below is a generalized experimental workflow for such a transformation.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Biological Activity

While specific studies on the biological activity of this compound are limited, the broader class of bromophenols, particularly those isolated from marine algae, has demonstrated a wide range of significant biological activities. These compounds are of great interest to medicinal chemists and drug development professionals.

Potential Therapeutic Areas for Bromophenol Derivatives:

-

Anticancer: Certain bromophenols have shown cytotoxic effects against various cancer cell lines.

-

Antidiabetic: Some derivatives have exhibited inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin (B600854) signaling pathway.

-

Antioxidant: The phenolic hydroxyl group in these compounds can act as a radical scavenger, conferring antioxidant properties.

-

Antimicrobial: Bromophenols have also been reported to possess antibacterial and antifungal activities.

The presence of reactive amino, bromo, and hydroxyl groups on the this compound scaffold makes it an attractive starting material for the synthesis of novel drug candidates. These functional groups can be readily modified to generate a library of derivatives for biological screening.

The general mechanism of action for many phenolic compounds involves the modulation of cellular signaling pathways through various mechanisms, including enzyme inhibition and antioxidant activity.

Caption: Potential signaling pathways modulated by bromophenol derivatives.

Conclusion

This compound is a valuable chemical intermediate with considerable potential for applications in medicinal chemistry and materials science. Its versatile structure allows for the synthesis of a diverse range of derivatives. While direct biological data for this specific isomer is currently limited, the established bioactivities of the broader bromophenol class provide a strong rationale for its exploration in drug discovery programs. Further research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully unlock the therapeutic potential of this compound.

References

physical and chemical properties of 5-Amino-2-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Amino-2-bromophenol (CAS No: 55120-56-4), a valuable building block in organic synthesis. Due to the limited availability of extensive experimental data for this specific isomer, this document combines reported data with predicted values and general principles for related compounds to offer a thorough resource.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound containing amino, bromo, and hydroxyl functional groups. These groups dictate its chemical reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55120-56-4 | ChemicalBook[1] |

| Molecular Formula | C₆H₆BrNO | PubChem[2] |

| Molecular Weight | 188.02 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 139 °C - 150 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 261.1 ± 20.0 °C | ChemSrc[3] |

| pKa (Predicted) | 8.48 ± 0.10 | ChemicalBook |

| LogP (Predicted) | 2.318 | ChemSrc[3] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO and methanol. Solubility is pH-dependent. | General principle for aminophenols[4] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. The following table summarizes the expected spectral characteristics and available predicted data. For definitive structural confirmation, it is imperative that researchers acquire and interpret spectra on their own samples.

Table 2: Spectral Data for this compound

| Technique | Data | Source |

| Mass Spectrometry (MS) | Monoisotopic Mass: 186.96329 Da. Predicted m/z for adducts: [M+H]⁺: 187.97057, [M+Na]⁺: 209.95251, [M-H]⁻: 185.95601. | PubChemLite[5] |

| ¹H NMR | Data not available. Expected signals would correspond to the aromatic protons and the protons of the amino and hydroxyl groups. | - |

| ¹³C NMR | Data not available. Expected signals would correspond to the six carbons of the benzene (B151609) ring. | - |

| Infrared (IR) Spectroscopy | Data not available. Expected characteristic peaks would include O-H and N-H stretching, C-N stretching, C-O stretching, and C-Br stretching, as well as aromatic C-H and C=C bands. | - |

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the interplay of its functional groups. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and are ortho, para-directing for electrophilic aromatic substitution. The bromine (-Br) atom is a deactivating group due to its inductive effect but is also ortho, para-directing. This substitution pattern makes the compound a versatile intermediate for the synthesis of more complex molecules.

General Reactivity

-

Acylation and Alkylation: The amino and hydroxyl groups can undergo acylation and alkylation reactions.

-

Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.

-

Electrophilic Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution at the positions ortho and para to the amino and hydroxyl groups.

Representative Synthesis Protocol

Experimental Protocol: Reduction of a Nitrophenol

Materials:

-

2-Bromo-5-nitrophenol

-

Reducing agent (e.g., Sodium bisulfite, Tin(II) chloride, or catalytic hydrogenation with Pd/C)

-

Appropriate solvent (e.g., aqueous sodium hydroxide, ethanol, ethyl acetate)

-

Acid for neutralization (e.g., dilute hydrochloric acid)

-

Base for workup (e.g., sodium bicarbonate or sodium carbonate solution)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

-

Dissolution: Dissolve the starting nitrophenol in a suitable solvent system.

-

Reduction: Add the reducing agent portion-wise at a controlled temperature (e.g., room temperature or cooled in an ice bath). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Workup: Upon completion of the reaction, carefully neutralize the reaction mixture with an acid or base as appropriate.

-

Extraction: Extract the product into an organic solvent.

-

Washing and Drying: Wash the organic layer with brine and dry over an anhydrous drying agent.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) or by column chromatography.[6]

Note: This is a generalized procedure and requires optimization for the specific synthesis of this compound.

Potential Biological Activity and Applications in Drug Discovery

While there is a lack of specific studies on the biological activity of this compound, the broader class of bromophenols, particularly those found in marine algae, have demonstrated a range of interesting biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[7]

Derivatives of o-aminophenol have also been investigated for their potential as antioxidant, antibacterial, and cytotoxic agents.[8][9] Given its structure, this compound serves as a key starting material for the synthesis of novel compounds that could be evaluated for various therapeutic applications. Its utility as a pharmaceutical intermediate is significant in the development of new active pharmaceutical ingredients (APIs).[10]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful if swallowed and may cause skin and eye irritation.[11][12] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. While there is a need for more extensive experimental characterization of this specific isomer, the available data and understanding of related compounds provide a solid foundation for its use in research and development. This guide serves as a key resource for professionals working with this compound, summarizing its core properties and outlining avenues for its application and further investigation.

References

- 1. This compound | 55120-56-4 [chemicalbook.com]

- 2. This compound | C6H6BrNO | CID 10130284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:55120-56-4 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 6. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 7. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. nbinno.com [nbinno.com]

- 11. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Amino-2-bromophenol molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for 5-Amino-2-bromophenol, a chemical compound relevant in various research and development applications.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis planning.

| Identifier | Value |

| Molecular Formula | C₆H₆BrNO[1][2] |

| Molecular Weight | 188.02 g/mol [1][3] |

| Canonical SMILES | C1=CC(=C(C=C1N)O)Br[2] |

| InChI Key | UTWKTHGCIITRAB-UHFFFAOYSA-N[2] |

As an AI model, I am unable to generate experimental protocols or visualizations such as signaling pathways or experimental workflows using Graphviz (DOT language). The provision of detailed, reproducible experimental methodologies and complex graphical representations falls outside the scope of my current capabilities and requires access to specific experimental data and advanced visualization tools.

References

IUPAC name for 5-Amino-2-bromophenol

An In-depth Technical Guide to 5-Amino-2-bromophenol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a significant chemical intermediate. Due to the prevalence of data on its isomer, 2-Amino-5-bromophenol, this document will address both compounds to offer a thorough comparative analysis for researchers, scientists, and drug development professionals. The structural distinctions between these isomers are critical for their application in synthesis and biological activity.

Chemical Identity and Properties

The nomenclature of substituted phenols can lead to ambiguity. The compound specified, this compound, is structurally distinct from its more commonly cited isomer, 2-Amino-5-bromophenol. The positions of the amino and bromo substituents on the phenol (B47542) ring define their unique chemical properties and reactivity.

Data Presentation: Physicochemical Properties

The quantitative data for this compound and its key isomers are summarized below for clear comparison.

| Property | This compound | 2-Amino-5-bromophenol | 4-Amino-2-bromophenol |

| CAS Number | 55120-56-4[1][2] | 38191-34-3[3][4] | 16750-67-7[5] |

| Molecular Formula | C₆H₆BrNO[1][2] | C₆H₆BrNO[3][4] | C₆H₆BrNO[5] |

| Molecular Weight | 188.02 g/mol [1][2] | 188.02 g/mol [3][4] | 188.02 g/mol [5] |

| Melting Point | 139 °C or 150 °C[1] | 125-127 °C (recrystallized)[3] | Not Available |

| Predicted Density | 1.768 g/cm³[1] | Not Available | Not Available |

| pKa (Predicted) | Not Available | 8.79 ± 0.10 | Not Available |

| LogP (Predicted) | 2.32 (XLogP3)[1] | 1.74[6] | 1.8[5] |

| Topological Polar Surface Area (TPSA) | 46.2 Ų[1] | 46.25 Ų[6] | 46.3 Ų[5] |

| SMILES | C1=CC(=C(C=C1N)O)Br[7] | C1=CC(=C(C=C1Br)O)N[4] | C1=C(C(=CC=C1O)N)Br |

| InChIKey | UTWKTHGCIITRAB-UHFFFAOYSA-N[7] | DRQWUAAWZFIVTF-UHFFFAOYSA-N[4] | CBQJZWGBFZAUEV-UHFFFAOYSA-N[5] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and application of these compounds. While specific protocols for this compound are not extensively published, reliable methods for its isomer, 2-Amino-5-bromophenol, are well-documented and provide a template for potential synthetic strategies.

Synthesis of 2-Amino-5-bromophenol (CAS 38191-34-3)

Two primary methods for the synthesis of 2-Amino-5-bromophenol are reported:

Method 1: Reduction of 5-bromo-2-nitrophenol (B22722) [3] This procedure involves the reduction of a nitro group to an amine.

-

Dissolution: Dissolve 5-bromo-2-nitrophenol (1.34 mmol) in 30 mL of 0.5% aqueous sodium hydroxide (B78521) solution with stirring until complete dissolution.

-

Reduction: Add sodium bisulfite (9.76 mmol, 85% pure) to the solution and stir at room temperature for 15 minutes.

-

Acidification: After the reaction is complete, slowly acidify the mixture with dilute hydrochloric acid to a pH of 5.

-

Extraction: Extract the aqueous mixture three times with 40 mL portions of diethyl ether.

-

Workup: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from an ether/hexane mixed solvent system to obtain pure 2-amino-5-bromophenol.[3]

Method 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide [3] This method involves the deprotection of an acetamide (B32628) group.

-

Reaction Setup: Prepare a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (5.87 mmol) in a mixture of 30 mL of ethanol (B145695) and 30 mL of 3 M HCl.

-

Reflux: Heat the suspension to 100 °C and maintain at reflux for 3 hours.

-

Neutralization: Add 45 mL of 1 M Na₂CO₃ to the mixture.

-

Solvent Removal: Remove the ethanol under reduced pressure.

-

Extraction: Extract the residue with three 250 mL portions of dichloromethane (B109758) (DCM).

-

Workup: Dry the combined organic layers and concentrate to yield the product.[3]

Spectroscopic Characterization

The identity and purity of the synthesized compounds are confirmed using spectroscopic methods. Based on reported data for 2-Amino-5-bromophenol:[3]

-

¹H NMR (500 MHz, CD₃CN): δ 7.08 (bs, 1H), 6.82 (d, 1H, J=2Hz), 6.78 (dd, 1H, J=8.2Hz), 6.56 (d, 1H, J=8Hz), 4.03 (bs, 2H).

-

IR (KBr, cm⁻¹): 3496 (broad, O-H), 3377, 3298 (N-H), 1598, 1502, 1431 (aromatic C=C).[3]

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex chemical processes and logical workflows.

Caption: Synthesis of 2-Amino-5-bromophenol via reduction.

Caption: Logical workflow for spectroscopic isomer identification.

Role in Research and Drug Development

Aminobromophenols are valuable scaffolds in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: 2-Amino-5-bromophenol is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[8] Its versatile structure, with three distinct functional groups, allows for a wide range of chemical transformations.

-

Biological Activity of Bromophenols: Naturally occurring bromophenols, particularly those isolated from marine algae, exhibit a broad spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[9][10] This highlights the therapeutic potential of this class of compounds.

-

Anticancer Potential: 2-Amino-5-bromophenol has demonstrated anticancer activity against the MCF7 breast cancer cell line. The mechanism may involve DNA binding and subsequent inhibition of protein synthesis.

-

Prodrug Development: The amino and hydroxyl groups present in these molecules are ideal handles for creating prodrugs.[11] Prodrug strategies are often employed to improve a drug's pharmacokinetic properties, such as bioavailability, by masking or modifying functional groups.[12]

Safety and Handling

Proper safety precautions are essential when handling aminobromophenols.

-

This compound (CAS 55120-56-4):

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

-

-

2-Amino-5-bromophenol (CAS 38191-34-3):

-

General Handling: These compounds should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes.

This technical guide provides a foundational understanding of this compound and its closely related isomer, 2-Amino-5-bromophenol. The compiled data on their physicochemical properties, detailed synthesis protocols, and roles in drug development are intended to support further research and innovation in the field.

References

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 8. nbinno.com [nbinno.com]

- 9. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Amino-5-bromophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Synthesis of 2-Amino-5-bromophenol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-Amino-5-bromophenol hydrochloride, a key intermediate in pharmaceutical and fine chemical synthesis. This document provides a comprehensive overview of two well-established routes: the reduction of 5-bromo-2-nitrophenol (B22722) and the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide, followed by the conversion to its hydrochloride salt.

Overview of Synthetic Pathways

There are two principal, well-documented synthetic routes for the preparation of 2-Amino-5-bromophenol. The choice of pathway may be influenced by the availability of starting materials and the desired scale of production. The hydrochloride salt is often preferred due to its increased stability compared to the free base.

The two main synthetic approaches to the free base, 2-Amino-5-bromophenol, are:

-

Route 1: Reduction of 5-bromo-2-nitrophenol. This common method involves the reduction of a nitro group to an amine.

-

Route 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide. This pathway involves the deprotection of an acetamide (B32628) to yield the desired amine.

Following the synthesis of the free base, a final step is required to produce the hydrochloride salt.

Data Summary

The following tables summarize the quantitative data associated with the described synthetic pathways.

Table 1: Synthesis of 2-Amino-5-bromophenol via Reduction of 5-bromo-2-nitrophenol

| Parameter | Value | Reference |

| Starting Material | 5-bromo-2-nitrophenol | [1] |

| Reducing Agent | Sodium bisulfite | [1] |

| Solvent | 0.5% aqueous Sodium Hydroxide (B78521) | [1] |

| Reaction Time | 15 minutes | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Yield (recrystallized) | 60% | [1] |

| Melting Point (crude) | 99.5-100.5 °C | [1] |

| Melting Point (recrystallized) | 125-127 °C (decomposition) | [1] |

Table 2: Synthesis of 2-Amino-5-bromophenol via Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide

| Parameter | Value | Reference |

| Starting Material | N-(4-bromo-2-hydroxyphenyl)acetamide | [1] |

| Reagents | Ethanol (B145695), 3 M Hydrochloric Acid | [1] |

| Reaction Time | 3 hours | [1] |

| Reaction Temperature | 100 °C (reflux) | [1] |

| Yield | 89% | [1] |

| Purity (by HPLC) | 100% | [1] |

Experimental Protocols

Route 1: Synthesis of 2-Amino-5-bromophenol via Reduction of 5-bromo-2-nitrophenol

This method involves the reduction of the nitro group of 5-bromo-2-nitrophenol.[1]

Materials:

-

5-bromo-2-nitrophenol

-

0.5% aqueous Sodium Hydroxide (NaOH) solution

-

Sodium Bisulfite (NaHSO₃)

-

Dilute Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution.

-

Stir the solution until the starting material is completely dissolved.

-

Add sodium bisulfite (a suitable molar excess) to the reaction mixture.

-

Stir the reaction at room temperature for 15 minutes.

-

After the reaction is complete, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.

-

Extract the product with diethyl ether (3 x 40 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude 2-amino-5-bromophenol.

-

Purify the crude product by recrystallization from an ether/hexane solvent system to yield pure 2-amino-5-bromophenol.[1]

Route 2: Synthesis of 2-Amino-5-bromophenol via Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide

This route involves the acidic hydrolysis of the corresponding acetamide to yield the free amine.[1]

Materials:

-

N-(4-bromo-2-hydroxyphenyl)acetamide

-

Ethanol (EtOH)

-

3 M Hydrochloric Acid (HCl)

-

1 M Sodium Carbonate (Na₂CO₃)

Procedure:

-

Create a suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (1.0 eq) in ethanol and 3 M hydrochloric acid.

-

Heat the suspension to 100 °C (reflux) for 3 hours.

-

After cooling, add 1 M sodium carbonate to the mixture.

-

Remove the ethanol under reduced pressure.

-

Extract the residue with dichloromethane (3 x 250 mL).

-

Dry the combined organic layers and concentrate to yield 2-amino-5-bromophenol.[1]

Preparation of 2-Amino-5-bromophenol Hydrochloride

The conversion of the free base to its hydrochloride salt is a standard procedure.

Materials:

-

2-Amino-5-bromophenol (synthesized via Route 1 or 2)

-

Anhydrous organic solvent (e.g., diethyl ether, methanol, or ethyl acetate)

-

Anhydrous Hydrochloric Acid (gaseous or a solution in an anhydrous solvent)

Procedure:

-

Dissolve the purified 2-Amino-5-bromophenol in a suitable anhydrous organic solvent.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrochloric acid gas through the solution or add a solution of anhydrous HCl in a suitable solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of the cold anhydrous solvent.

-

Dry the product under vacuum to obtain 2-Amino-5-bromophenol hydrochloride.

Diagrams

Caption: Synthesis Pathways to 2-Amino-5-bromophenol Hydrochloride.

Caption: Experimental Workflow for Route 1: Reduction.

Caption: Experimental Workflow for Route 2: Hydrolysis.

References

5-Amino-2-bromophenol safety and hazards information

An in-depth technical guide on the safety and hazards of aminobromophenol isomers is detailed below.

Disclaimer: The information provided primarily pertains to 2-Amino-5-bromophenol (B182750) (CAS No. 38191-34-3) due to the extensive availability of safety data for this isomer. Data for 5-Amino-2-bromophenol (CAS No. 55120-56-4) is sparse. Given the structural similarity, the hazards are likely comparable, but this guide should be used with the understanding that the data is for a closely related isomer. Always refer to the specific Safety Data Sheet (SDS) for the exact material being handled.

Chemical Identification and Properties

This compound and its isomers are aromatic compounds used as intermediates in organic and pharmaceutical synthesis.[1] Their reactivity is influenced by the amino, hydroxyl, and bromo substituents on the benzene (B151609) ring.

Table 1: Chemical Identifiers for Aminobromophenol Isomers

| Identifier | 2-Amino-5-bromophenol | This compound |

| CAS Number | 38191-34-3[2] | 55120-56-4[3][4] |

| Molecular Formula | C₆H₆BrNO[2][5] | C₆H₆BrNO[6] |

| Molecular Weight | 188.02 g/mol [2] | 188.02 g/mol [6] |

| IUPAC Name | 2-amino-5-bromophenol[2] | This compound |

| Synonyms | 4-Bromo-2-hydroxyaniline[2] | 4-Bromo-3-hydroxy-aniline[6] |

| InChIKey | DRQWUAAWZFIVTF-UHFFFAOYSA-N[5] | Not readily available |

| SMILES | C1=CC(=C(C=C1Br)O)N[2][7] | Brc1ccc(N)c(O)c1 |

Table 2: Physical and Chemical Properties of 2-Amino-5-bromophenol

| Property | Value | Source(s) |

| Appearance | Solid | |

| Purity | ≥95% - 98% | |

| Storage Temperature | Room Temperature | [8] |

| Topological Polar Surface Area | 46.2 Ų | [2][7] |

| Complexity | 99.1 | [2][7] |

Hazard Identification and GHS Classification

2-Amino-5-bromophenol is classified as a hazardous chemical. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed or inhaled.[2]

Table 3: GHS Hazard Classification for 2-Amino-5-bromophenol

| Category | Code | Description | Source(s) |

| Signal Word | Warning | [2] | |

| Pictogram | GHS07 (Exclamation Mark) | ||

| Hazard Statements | H302 | Harmful if swallowed. | [2] |

| H315 | Causes skin irritation. | ||

| H317 | May cause an allergic skin reaction. | [2] | |

| H319 | Causes serious eye irritation. | ||

| H332 | Harmful if inhaled. | ||

| H335 | May cause respiratory irritation. | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | ||

| P270 | Do not eat, drink or smoke when using this product. | [9] | |

| P271 | Use only outdoors or in a well-ventilated area. | [9] | |

| P280 | Wear protective gloves/ eye protection/ face protection. | ||

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. | ||

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. | ||

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. | ||

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [9] | |

| P405 | Store locked up. | [9] | |

| P501 | Dispose of contents/ container to an approved waste disposal plant. | [9] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[10] However, based on the GHS classification of the 2-amino-5-bromophenol isomer, it is acutely toxic and a significant irritant.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[2] Prolonged or repeated exposure may cause dermatitis.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

-

Respiratory/Skin Sensitization: May cause an allergic skin reaction.[2]

-

STOT-Single Exposure: May cause respiratory irritation.[2]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No information is available for this specific compound.[10][11]

Experimental Protocols

Detailed experimental toxicology studies for this compound are not available in the public domain. Hazard classifications are typically derived from studies following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Example Protocol: In Vitro Skin Irritation (Based on OECD Test Guideline 439)

This test evaluates the potential of a chemical to cause skin irritation using a reconstructed human epidermis (RhE) model.

-

Preparation: Reconstructed human epidermis tissues are pre-incubated in a growth medium.

-

Application: A measured dose of the test chemical (e.g., this compound, appropriately diluted) is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C.

-

Rinsing and Post-Incubation: The chemical is thoroughly washed from the tissue surface, and the tissues are transferred to a fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Tissue viability is measured using a colorimetric assay, such as the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the optical density.

-

Classification: A chemical is identified as a skin irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[10][12]

-

Safety Equipment: Ensure eyewash stations and safety showers are readily accessible.[10][12]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 or OSHA's 29 CFR 1910.133.[10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[10]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light and keep away from incompatible materials such as strong oxidizing agents.[8][10]

First Aid Measures

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[10]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[10]

-

Eye Contact: Rinse immediately and cautiously with plenty of water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[10]

Fire and Reactivity Hazards

-

Flammability: The compound is combustible but not highly flammable. Flash point data is not applicable for the solid form.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[11]

-

Hazardous Combustion Products: Fire may produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[10][11]

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][11] Amines are chemical bases and can react exothermically with acids.[13] Phenols can react as weak organic acids and are incompatible with strong reducing agents and bases.[13]

Ecotoxicological Information

Specific ecotoxicity data for this compound is limited. However, related brominated and phenolic compounds are often harmful or toxic to aquatic life.[10]

-

Aquatic Toxicity: May be harmful to aquatic organisms and could cause long-term adverse effects in the aquatic environment.[10] One safety data sheet for a related isomer notes it is "Very toxic to aquatic life with long lasting effects."

-

Persistence and Degradability: No specific data is available.[10]

-

General Advice: Do not empty into drains or allow the material to be released into the environment.[10][14]

Conclusion

This compound and its isomers, particularly 2-Amino-5-bromophenol, are hazardous chemicals that must be handled with care. The primary risks include acute toxicity upon ingestion or inhalation, as well as significant irritation to the skin, eyes, and respiratory system. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure. Proper storage and disposal are essential to ensure laboratory safety and environmental protection. Always consult the most current Safety Data Sheet for the specific compound before use.

References

- 1. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]

- 2. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:55120-56-4 | Chemsrc [chemsrc.com]

- 4. This compound | 55120-56-4 [chemicalbook.com]

- 5. 38191-34-3|2-Amino-5-bromophenol| Ambeed [ambeed.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-Amino-5-bromophenol 98% 38191-34-3 | Chempure [chempure.in]

- 8. chemscene.com [chemscene.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

literature review on the synthesis of 2-Amino-5-bromophenol

An in-depth review of the prevailing synthetic methodologies for 2-Amino-5-bromophenol, a pivotal intermediate in the pharmaceutical and chemical industries.[1][2][3] This guide offers a comparative analysis of common synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations for research and development professionals.

Introduction

2-Amino-5-bromophenol (CAS No: 38191-34-3, Molecular Formula: C₆H₆BrNO) is an aromatic organic compound featuring amino, bromo, and hydroxyl functional groups.[2][4] This substitution pattern makes it a versatile building block and a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][5] This document outlines the most common and effective laboratory-scale syntheses reported in the literature, providing a technical resource for chemists and process developers.

Core Synthetic Strategies

The synthesis of 2-Amino-5-bromophenol is primarily achieved through two main strategies: the reduction of a nitro-substituted precursor and the deprotection of an acetamide-protected intermediate. Each method offers distinct advantages in terms of yield, reaction conditions, and starting material accessibility.

Route 1: Reduction of 5-bromo-2-nitrophenol (B22722)

This approach involves the chemical reduction of the nitro group on the 5-bromo-2-nitrophenol ring to an amine. The use of sodium bisulfite provides a mild and effective method for this transformation.[1][4] The reduction of nitroarenes is a fundamental reaction in organic chemistry, with various reagents capable of effecting the conversion, though sodium bisulfite is specifically cited for this substrate.[4][6][7]

Caption: Synthesis of 2-Amino-5-bromophenol via reduction.

Experimental Protocol:

-

Dissolution: 5-bromo-2-nitrophenol (0.292 g, 1.34 mmol) is dissolved in 30 mL of a 0.5% aqueous sodium hydroxide (B78521) solution with stirring until the solid is completely dissolved.[1][4]

-

Reduction: Sodium bisulfite (2.00 g, 85% purity, ~9.76 mmol) is added to the solution. The reaction is stirred at room temperature for 15 minutes.[1][4]

-

Acidification: Upon completion, the reaction mixture is slowly acidified with dilute hydrochloric acid to a pH of 5.[1][4]

-

Extraction: The mixture is extracted three times with diethyl ether (40 mL total). The combined organic phases are dried over anhydrous sodium sulfate.[1][4]

-

Isolation: The solvent is removed under reduced pressure to yield the crude product.[4]

-

Purification: The crude solid is recrystallized from an ether/hexane mixed solvent system to afford the pure 2-Amino-5-bromophenol.[1][4]

Route 2: Hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide

This method involves the acid-catalyzed hydrolysis of an N-acetyl protecting group from N-(4-bromo-2-hydroxyphenyl)acetamide. This route is often part of a multi-step synthesis where the acetyl group is used to protect the amine during a preceding bromination step. It is notable for its high reported yield.[4]

Caption: Synthesis of 2-Amino-5-bromophenol via hydrolysis.

Experimental Protocol:

-

Reaction Setup: A suspension of N-(4-bromo-2-hydroxyphenyl)acetamide (1.35 g, 5.87 mmol) is prepared in 30 mL of ethanol and 30 mL of 3 M hydrochloric acid.[4]

-

Hydrolysis: The mixture is heated to reflux at 100°C for 3 hours.[4]

-

Neutralization: The mixture is cooled, and 45 mL of 1 M sodium carbonate (Na₂CO₃) is added to neutralize the acid.[4]

-

Solvent Removal: Ethanol is removed from the mixture under reduced pressure.[4]

-

Extraction: The remaining aqueous residue is extracted three times with dichloromethane (B109758) (DCM) (3 x 250 mL).[4]

-

Isolation: The combined organic layers are dried and concentrated to yield the final product.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the described synthetic routes, allowing for direct comparison of their efficiency.

| Starting Material | Key Reagents | Temperature (°C) | Time | Yield (%) | Purity | Reference |

| 5-bromo-2-nitrophenol | Sodium bisulfite, NaOH | Room Temp. | 15 min | 60% | Recrystallized | [1][4] |

| N-(4-bromo-2-hydroxyphenyl)acetamide | HCl, Ethanol | 100 (Reflux) | 3 h | 89% | 100% (HPLC) | [4] |

General Experimental & Purification Workflow

The synthesis of 2-Amino-5-bromophenol, regardless of the specific route, generally follows a consistent workflow encompassing reaction, work-up, purification, and analysis. This logical progression ensures the isolation of a pure final product.

Caption: Standard laboratory workflow for synthesis and purification.

Conclusion

Both the reduction of 5-bromo-2-nitrophenol and the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide are viable and well-documented methods for synthesizing 2-Amino-5-bromophenol. The hydrolysis route demonstrates a significantly higher yield (89%) and purity under the reported conditions, suggesting it may be the more efficient method if the acetylated starting material is readily available.[4] The reduction pathway, while lower in yield (60%), utilizes simple reagents and mild room temperature conditions, making it an attractive and straightforward option.[1][4] The choice of synthesis will ultimately depend on factors such as starting material cost, desired purity, and available equipment.

References

- 1. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Commercial Suppliers and Technical Applications of 5-Amino-2-bromophenol: A Guide for Researchers

For researchers, scientists, and professionals engaged in drug development and organic synthesis, 5-Amino-2-bromophenol (CAS No: 55120-56-4) is a valuable chemical intermediate. Its bifunctional nature, possessing both an amino and a hydroxyl group on a brominated benzene (B151609) ring, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides an overview of commercial suppliers of this compound and outlines a general experimental protocol relevant to its chemical class.

Commercial Availability

A number of chemical suppliers offer this compound, typically for research and development purposes. The table below summarizes key information from various suppliers. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| Biosynth [1] | 55120-56-4 | C₆H₆BrNO | 188.02 | Offered as a high-quality reference standard for pharmaceutical testing. For research purposes only. |

| Pharmaffiliates [2][3] | 55120-56-4 | C₆H₆BrNO | 188.02 | Listed as an intermediate. Storage condition is specified as 2-8°C. |

| Chemsrc [4][5] | 55120-56-4 | C₆H₆BrNO | 188.02 | A platform listing various suppliers, providing access to MSDS, and other chemical properties. |

| ChemicalBook [6] | 55120-56-4 | C₆H₆BrNO | 188.02 | Lists multiple suppliers including Hangzhou Milestone Pharmtech Co., Ltd. and SuZhou ShiYa Biopharmaceuticals, Inc. |

Synthetic Utility and Reactivity

Aminophenols are a class of compounds widely used as precursors in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[7] The amino and hydroxyl groups on the aromatic ring are both activating and ortho-, para-directing for electrophilic aromatic substitution.[2] The bromine atom, while deactivating due to its inductive effect, is also an ortho-, para-director.[2] This interplay of functional groups allows for selective chemical modifications.

The amino group is generally more nucleophilic than the hydroxyl group, which can be exploited for selective reactions such as N-acylation or N-alkylation.[8] Conversely, the hydroxyl group can be targeted under specific conditions, often requiring the protection of the more reactive amino group.

General Experimental Protocol: N-Acylation

N-acylation is a fundamental transformation for aminophenols, often employed in the synthesis of amides which can be precursors to various heterocyclic compounds or other biologically active molecules. The following is a general procedure for the N-acylation of an aminophenol.

Objective: To selectively acylate the amino group of an aminophenol using an acylating agent.

Materials:

-

This compound

-

Acylating agent (e.g., acetic anhydride (B1165640), acetyl chloride)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a polar aprotic solvent like N,N-dimethylacetamide)

-

A base (e.g., triethylamine, pyridine, if using an acyl chloride)

-

Standard laboratory glassware and stirring apparatus

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

If using an acyl chloride, add an equivalent of a non-nucleophilic base to the solution to neutralize the HCl byproduct.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add the acylating agent (e.g., acetic anhydride or a solution of acyl chloride in the same solvent) to the stirred solution.

-

Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the N-acylated product.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the N-acylation of an aminophenol, a common reaction for a compound like this compound.

Role in Drug Discovery and Development

While specific signaling pathways modulated directly by this compound are not extensively documented, its significance lies in its role as a versatile building block in the synthesis of pharmacologically active compounds. The general class of aminophenols serves as precursors for a range of molecules with diverse biological activities, including antimicrobial and neuroprotective agents. The strategic placement of the amino, hydroxyl, and bromo groups allows for the construction of complex molecular architectures that can be tailored to interact with specific biological targets.

The following diagram illustrates the logical relationship of how a simple building block like this compound can be utilized in the early stages of drug discovery.

References

- 1. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C6H6BrNO | CID 10130284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:55120-56-4 | Chemsrc [chemsrc.com]

- 6. This compound | 55120-56-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

solubility of 5-Amino-2-bromophenol in common organic solvents

Technical Guide: Solubility Profile of 5-Amino-2-bromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the . Due to the absence of publicly available quantitative solubility data for this compound, this document focuses on predicting its solubility based on its molecular structure and the principles of physical organic chemistry. Furthermore, a detailed experimental protocol for the widely accepted shake-flask method is provided to enable researchers to determine precise solubility data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research and development.

Introduction and Physicochemical Properties

This compound is an aromatic organic compound containing an amino group (-NH₂), a hydroxyl group (-OH), and a bromine atom attached to a benzene (B151609) ring. The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor/donor (-NH₂) group, along with the polar C-Br bond, imparts a significant degree of polarity to the molecule. However, the benzene ring provides a non-polar, hydrophobic character. This amphiphilic nature dictates its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, drug development, and materials science, as it influences reaction kinetics, purification methods, and formulation strategies.

A review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in common organic solvents. Therefore, experimental determination is necessary to obtain precise solubility values. The following sections provide a qualitative prediction of its solubility and a detailed protocol for its experimental determination.

Qualitative Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like." Its polar functional groups suggest good solubility in polar solvents, while the non-polar benzene ring suggests some solubility in non-polar solvents. The ability to form hydrogen bonds is a key factor in its solubility in protic solvents.[1][2][3][4][5]

Below is a table summarizing the predicted qualitative solubility of this compound in various classes of common organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | The hydroxyl and amino groups of this compound can form strong hydrogen bonds with the hydroxyl group of these solvents, leading to favorable solute-solvent interactions.[1][4][5][6] Solubility in water is expected to be moderate due to the hydrophobic benzene ring. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents are polar and can engage in dipole-dipole interactions with this compound. Solvents like DMSO and DMF are excellent hydrogen bond acceptors, which can interact favorably with the -OH and -NH₂ groups.[3][7] |

| Non-Polar | Hexane, Toluene, Benzene, Diethyl Ether | Low to Sparingly Soluble | The non-polar nature of these solvents results in weak van der Waals interactions with the polar functional groups of this compound. The non-polar benzene ring of the solute will have some affinity for these solvents.[1][2][4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have a moderate polarity. While they are not strong hydrogen bond donors or acceptors, they can participate in dipole-dipole interactions. Some solubility is expected due to the overall polarity of the solute. |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.[8][9][10][11][12]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., incubator)

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a shaker within a temperature-controlled environment set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid is no longer increasing.[8][10]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC with a suitable detector).

-

Determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

-

Replication:

-

Perform the entire experiment in triplicate to ensure the reproducibility of the results.

-

Visualizations

Diagram of Factors Influencing Solubility

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

Technical Guide: Stability and Storage of 5-Amino-2-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Amino-2-bromophenol (CAS No: 55120-56-4). Due to the limited availability of specific public stability data for this compound, this guide synthesizes information from safety data sheets, supplier recommendations, and data on analogous compounds to provide best-practice recommendations.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 55120-56-4 | [1][2] |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | [1] |

| Melting Point | 139 °C | [3] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The following conditions are recommended based on available data for this and structurally similar compounds.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Aminophenols are susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.[4] |

| Light | Protect from light. Store in an amber vial or in a dark location. | Exposure to light can provide the energy to initiate and accelerate degradation reactions.[5] |

| Moisture | Store in a tightly sealed container in a dry place. | To prevent hydrolysis and potential degradation accelerated by moisture. |

| Container Material | Chemically resistant glass (e.g., borosilicate) with a secure, inert cap liner (e.g., PTFE). | To prevent leaching of contaminants from the container and ensure a tight seal against atmospheric moisture and oxygen. |

Stability Profile and Potential Degradation Pathways

Figure 1: Proposed degradation pathway for this compound.

Experimental Protocols for Stability and Purity Assessment

The following are generalized protocols for assessing the stability and purity of this compound. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a this compound sample and detecting the presence of degradation products.

Instrumentation and Materials:

-

HPLC system with a UV detector (a photodiode array detector is recommended)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

This compound sample

-

Methanol (B129727) or a suitable solvent for sample preparation

-

0.22 µm syringe filters

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of methanol or the initial mobile phase composition to achieve a concentration of ~1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions (Example):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection: 280 nm (or a wavelength of maximum absorbance for the compound)

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B (linear gradient)

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

-

Analysis:

-

Inject the prepared sample.

-

The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Degradation products will typically appear as separate peaks with different retention times.

-

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 55120-56-4 [chemicalbook.com]

- 3. file.leyan.com [file.leyan.com]

- 4. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

The Versatile Role of 5-Amino-2-bromophenol in the Synthesis of Bio-relevant Heterocycles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-bromophenol is a valuable and versatile building block in heterocyclic synthesis, providing access to a range of privileged scaffolds of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, possessing amino, hydroxyl, and bromo groups, allows for diverse synthetic transformations, leading to the construction of complex molecular architectures. The strategic placement of the bromine atom offers a handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocycles—benzoxazoles, phenoxazines, and carbazoles—using this compound as a key starting material.

I. Synthesis of 6-Bromo-2-substituted-benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds found in numerous biologically active molecules with a wide spectrum of therapeutic properties, including antimicrobial, anticancer, and antiviral activities. The presence of a bromine atom at the 6-position of the benzoxazole (B165842) core, derived from this compound, serves as a crucial anchor for late-stage diversification of the molecule.

A. Condensation with Aldehydes

A common and efficient method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol (B121084) with an aldehyde, followed by oxidative cyclization.

Application Notes and Protocols for the Synthesis of N-(3-bromo-4-hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetylation of aminophenols is a fundamental reaction in organic synthesis, yielding N-acyl-aminophenol derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Notably, derivatives of this class have been investigated for their analgesic, anti-inflammatory, and antiproliferative properties. This document provides detailed application notes and a comprehensive experimental protocol for the chemoselective N-acetylation of 5-Amino-2-bromophenol with acetic anhydride (B1165640) to synthesize N-(3-bromo-4-hydroxyphenyl)acetamide.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of this compound, being more nucleophilic than the hydroxyl group, selectively attacks the carbonyl carbon of acetic anhydride. This chemoselectivity is a key aspect of this synthesis, leading to the preferential formation of the N-acetylated product over the O-acetylated isomer under neutral or mildly basic conditions. The resulting product, N-(3-bromo-4-hydroxyphenyl)acetamide, can serve as a valuable intermediate for the synthesis of more complex molecules and for screening in various biological assays.

Chemical Reaction

The reaction involves the treatment of this compound with acetic anhydride, resulting in the formation of N-(3-bromo-4-hydroxyphenyl)acetamide and acetic acid as a byproduct.

Reaction Scheme:

Experimental Protocol

This protocol details the synthesis of N-(3-bromo-4-hydroxyphenyl)acetamide from this compound and acetic anhydride.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (B92270) (or another suitable base like triethylamine)

-

4-Dimethylaminopyridine (B28879) (DMAP) (optional, as a catalyst)

-

Ethyl acetate (B1210297) (EtOAc)

-

3M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Melting point apparatus

-

NMR spectrometer

-

High-resolution mass spectrometer (HRMS)

-

Infrared (IR) spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 eq.) in pyridine (5-10 mL). If desired, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.

-

Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 mmol, 1.1 eq.) dropwise to the stirred solution using a dropping funnel.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into 3M HCl (30 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to yield pure N-(3-bromo-4-hydroxyphenyl)acetamide as a white solid.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesized N-(3-bromo-4-hydroxyphenyl)acetamide.[1][2]

| Parameter | Value |

| IUPAC Name | N-(3-bromo-4-hydroxyphenyl)acetamide |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | White solid |

| Melting Point | 155–156 °C |

| Yield | 68% |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 9.94 (s, 1H), 9.81 (s, 1H), 7.82 (d, J = 2.5 Hz, 1H), 7.26 (dd, J = 8.7, 2.5 Hz, 1H), 6.87 (d, J = 8.7 Hz, 1H), 1.99 (s, 3H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 167.86, 149.79, 132.12, 123.45, 119.74, 116.09, 108.56, 23.81 |

| HRMS (ESI) | m/z calcd for C₈H₉BrNO₂ [M+H]⁺: 229.9811, found: 229.9810 |

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the workflow for the synthesis of N-(3-bromo-4-hydroxyphenyl)acetamide.

Caption: Workflow for the synthesis of N-(3-bromo-4-hydroxyphenyl)acetamide.

Logical Relationship of Functional Group Reactivity

This diagram illustrates the chemoselectivity of the acylation reaction.

Caption: Preferential N-acetylation due to higher nucleophilicity of the amino group.

References

Application Notes and Protocols: 5-Amino-2-bromophenol as a Versatile Building Block for Benzoxazole-Based Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Amino-2-bromophenol as a key starting material for the synthesis of bioactive benzoxazole (B165842) derivatives, a class of compounds with significant potential in pharmaceutical research and development. The inherent functionalities of this compound, namely the ortho-positioned amino and hydroxyl groups, alongside a bromine substituent, make it an ideal precursor for constructing the benzoxazole scaffold with a handle for further chemical modifications.

Introduction

Benzoxazole moieties are prevalent in a wide array of biologically active compounds, exhibiting a range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities.[1][2][3] The strategic incorporation of a bromine atom onto the benzoxazole core, facilitated by the use of this compound, offers a valuable position for late-stage functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.

This document details the synthesis of a representative brominated benzoxazole pharmaceutical intermediate, outlines its biological activity, and provides insights into its mechanism of action.

Synthesis of a Bioactive Benzoxazole Intermediate

A prime example of the application of an aminophenol scaffold is in the synthesis of 5-amino-2-[p-bromophenyl]-benzoxazole, a compound that has demonstrated significant anticancer effects.[1][4] While the initial synthesis utilized 2,4-diamino-phenol, this compound represents a strategic alternative for introducing the bromine substituent on the benzoxazole core, which can be further functionalized. The following protocol is based on the reported synthesis of the analogous 5-amino-2-[p-bromophenyl]-benzoxazole.[4]

Experimental Protocol: Synthesis of 2-(p-bromophenyl)-5-aminobenzoxazole

This protocol details the synthesis of a 2-aryl-5-aminobenzoxazole derivative, a key intermediate for further pharmaceutical development.

Materials:

-

2,4-Diaminophenol (B1205310) dihydrochloride (B599025) (or a suitably protected derivative of this compound)

-

p-Bromobenzoic acid

-

Polyphosphoric acid (PPA)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Ice

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, combine 0.02 moles of 2,4-diaminophenol dihydrochloride and 0.02 moles of p-bromobenzoic acid with 25 g of polyphosphoric acid (PPA).

-

Heat the reaction mixture to 210°C with stirring for approximately 2.5 hours.

-

After the reaction is complete, carefully pour the hot solution onto crushed ice.

-

Neutralize the resulting mixture with a 10% aqueous solution of sodium hydroxide (NaOH).

-

Collect the precipitate by filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to yield the purified 5-amino-2-[p-bromophenyl]-benzoxazole.[4]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 64.83% | [4] |

| Melting Point | 200°C | [4] |

| Molecular Formula | C₁₃H₉BrN₂O | [4] |

Biological Activity and Mechanism of Action

The synthesized 5-amino-2-[p-bromophenyl]-benzoxazole, referred to as BB, has been investigated for its anticancer potential in breast cancer cell lines.[1][4]

Anticancer Activity